REACTION_CXSMILES
|
[Na].[CH3:2][C:3](=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10](OCC)(=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(O)C>[C:3]([CH2:2][C:10](=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |^1:0|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(CCCCC)=O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
After evaporation of the reaction mixture, 200 ml of water
|
Type
|
ADDITION
|
Details
|
was added to the resulting syrup
|
Type
|
ADDITION
|
Details
|
an aqueous 10% hydrochloric acid was added with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
After extraction with benzene (300 ml×3)
|
Type
|
WASH
|
Details
|
the organic layer was washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Glauber's salt (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
And concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)CC(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |